![molecular formula C21H23N3O2S B2806387 1-(4-Butoxyphenyl)-3-((2-(thiophen-3-yl)pyridin-4-yl)methyl)urea CAS No. 2034397-37-8](/img/structure/B2806387.png)
1-(4-Butoxyphenyl)-3-((2-(thiophen-3-yl)pyridin-4-yl)methyl)urea
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Description
1-(4-Butoxyphenyl)-3-((2-(thiophen-3-yl)pyridin-4-yl)methyl)urea, also known as MLN8054, is a small-molecule inhibitor that targets the Aurora A kinase. Aurora A kinase is a serine/threonine kinase that plays an important role in mitotic spindle formation and centrosome maturation. MLN8054 has been studied extensively for its potential use in cancer treatment.
Scientific Research Applications
Anticancer Activity
A study by Feng et al. (2020) synthesized and evaluated a series of 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives for their antiproliferative activity against various cancer cell lines. These compounds demonstrated significant antiproliferative effects, suggesting their potential as anticancer agents and BRAF inhibitors for further research (Feng et al., 2020).
Corrosion Inhibition
Jeeva et al. (2015) explored urea-derived Mannich bases as corrosion inhibitors for mild steel in acidic solutions. These compounds were found to effectively inhibit corrosion, indicating their utility in protecting metal surfaces in corrosive environments (Jeeva et al., 2015).
Material Science Applications
A study on the complexation of urea derivatives with cyclodextrin revealed the self-assembly of molecular devices, showcasing the application of these compounds in developing new materials with potential uses in nanotechnology and molecular devices (Lock et al., 2004).
Nonlinear Optical Properties
Shkir et al. (2018) conducted a computational study on the electronic, optical, and nonlinear optical properties of a novel chalcone derivative, highlighting the application of urea derivatives in optoelectronic device fabrication due to their superior electro-optic properties (Shkir et al., 2018).
properties
IUPAC Name |
1-(4-butoxyphenyl)-3-[(2-thiophen-3-ylpyridin-4-yl)methyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O2S/c1-2-3-11-26-19-6-4-18(5-7-19)24-21(25)23-14-16-8-10-22-20(13-16)17-9-12-27-15-17/h4-10,12-13,15H,2-3,11,14H2,1H3,(H2,23,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCDICSTUAWQNJE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)NC(=O)NCC2=CC(=NC=C2)C3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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